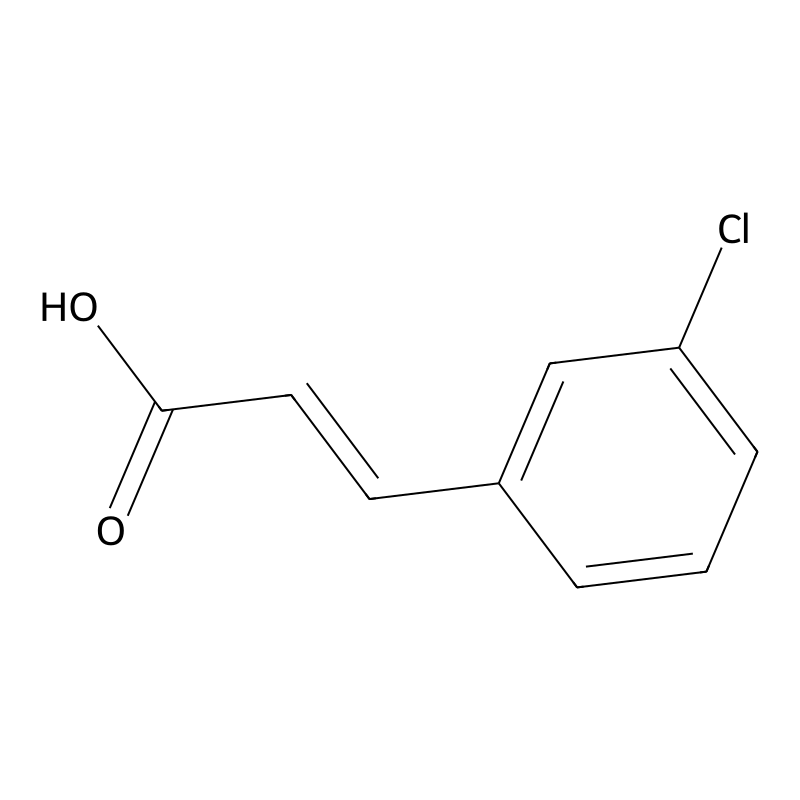

3-Chlorocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antifungal Activity

Scientific Field: Microbiology

Summary of Application: Chlorocinnamic acid has been reported to show antifungal activity.

Methods of Application: A series of structurally similar 4-chlorocinnamic acid esters were synthesized using Fischer esterification, alkyl or aryl halide esterification, and the Mitsunobu and Steglich reactions.

Results: From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time. One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S.

Antioxidant Activity

Scientific Field: Biochemistry

Summary of Application: Cinnamic acid is a naturally occurring organic acid with a wide range of biological activity and minimal toxicity.

Methods of Application: The antioxidant action of cinnamic acid derivatives is often studied by directly scavenging reactive oxygen species (ROS) and so reducing LDL oxidation.

3-Chlorocinnamic acid is an aromatic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of approximately 182.60 g/mol. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position of the phenyl ring. This compound typically appears as a white to off-white crystalline solid and is known for its predominantly trans configuration, which influences its chemical behavior and biological activity .

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Reduction: Can be reduced to produce 3-chlorohydrocinnamic acid using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for further functionalization of the aromatic ring .

3-Chlorocinnamic acid exhibits notable biological activities, including:

- Anticancer Properties: Studies have indicated that it can inhibit cellular proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity: The compound has shown effectiveness against certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies .

- Anti-inflammatory Effects: Preliminary research indicates that it may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

The synthesis of 3-chlorocinnamic acid can be achieved through several methods:

- Halogenation of Cinnamic Acid: Cinnamic acid can be chlorinated using chlorine gas or other chlorinating agents in the presence of light or heat to yield 3-chlorocinnamic acid.

- Aldol Condensation: The compound can also be synthesized via an aldol condensation reaction between benzaldehyde and chloroacetaldehyde, followed by dehydration.

- Direct Chlorination: Aromatic chlorination techniques can be employed, where cinnamic acid is treated with chlorine under controlled conditions to introduce the chlorine substituent at the desired position .

3-Chlorocinnamic acid finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored as a potential drug candidate for cancer treatment and antimicrobial therapies.

- Agriculture: Its antimicrobial properties make it useful as a pesticide or fungicide.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of 3-chlorocinnamic acid with biological systems reveals:

- Cellular Mechanisms: Studies indicate that it may interact with specific cellular pathways involved in cancer proliferation and inflammation.

- Synergistic Effects: When combined with other compounds, 3-chlorocinnamic acid may enhance or modify their biological effects, indicating potential for combination therapies .

Several compounds share structural similarities with 3-chlorocinnamic acid. Here are notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cinnamic Acid | Parent compound | No halogen substituent |

| 2-Chlorocinnamic Acid | Chlorine at position 2 | Different biological activity profile |

| 4-Chlorocinnamic Acid | Chlorine at position 4 | Varying reactivity due to position |

| Trans-Cinnamic Acid | Geometric isomer | Different physical properties |

Uniqueness of 3-Chlorocinnamic Acid

3-Chlorocinnamic acid is unique due to its specific chlorine substitution pattern, which significantly affects its reactivity and biological activity compared to other cinnamic acid derivatives. Its ability to inhibit cell proliferation while also exhibiting antimicrobial properties distinguishes it from its analogs, making it a valuable compound for further research in medicinal chemistry and agriculture .

Classical Condensation Approaches in Carboxylic Acid Synthesis

The synthesis of 3-chlorocinnamic acid has historically relied on condensation reactions, particularly the Perkin reaction and Knoevenagel condensation. The Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde (e.g., 3-chlorobenzaldehyde) with acetic anhydride. For instance, sodium acetate or pyridine facilitates the reaction at elevated temperatures (180°C), yielding the α,β-unsaturated carboxylic acid via intramolecular cyclization. However, traditional Perkin conditions require prolonged heating (8–10 hours) and often result in moderate yields (50–60%) due to side reactions such as decarboxylation.

In contrast, the Knoevenagel condensation between 3-chlorobenzaldehyde and malonic acid offers improved efficiency. This method employs pyridine as both solvent and catalyst, enabling the formation of the conjugated diene system at lower temperatures (95–105°C). Early studies demonstrated that brominated aldehydes, such as 5-bromosalicylaldehyde, achieve yields up to 78% when condensed with malonic acid, though sublimate formation during heating remains a practical challenge. A comparative analysis of these methods reveals that Knoevenagel condensation generally outperforms the Perkin reaction in terms of yield and reaction time, particularly for meta-substituted derivatives.

Table 1: Classical Methods for 3-Chlorocinnamic Acid Synthesis

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Perkin Reaction | Sodium acetate | 180 | 8–10 | 50–60 |

| Knoevenagel Condensation | Pyridine | 95–105 | 2–18 | 60–78 |

Green Chemistry Approaches to Halogenated Cinnamate Esters

Recent advances in green chemistry have addressed the environmental drawbacks of classical methods, such as toxic solvents and high energy consumption. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim]PF₆) have emerged as sustainable solvents for Knoevenagel condensations. These solvents enhance reaction rates by stabilizing the enolate intermediate while allowing facile product isolation via aqueous extraction. For example, reactions in [bmim]PF₆ achieve yields exceeding 85% at 85°C within 2 hours, bypassing the need for volatile organic solvents.

Microwave-assisted synthesis further reduces energy input. By irradiating a mixture of 3-chlorobenzaldehyde, malonic acid, and cesium acetate at 800 W, reaction times plummet from hours to minutes (e.g., 10 minutes vs. 10 hours). This method not only improves yields (up to 89%) but also minimizes byproduct formation, as precise temperature control suppresses decarboxylation. Additionally, solvent-free conditions using cesium fluoride and pyridine have been explored, yielding 70–75% of the target compound with minimal waste.

Table 2: Green Synthesis Metrics

| Method | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Ionic Liquid Knoevenagel | [bmim]PF₆ | 85 | 2 h | 85–89 |

| Microwave-Assisted | Cesium acetate | 180 (microwave) | 10 min | 89 |

| Solvent-Free | CsF/Pyridine | 130 | 6 h | 70–75 |

Stereoselective Synthesis of trans-3-Chlorocinnamic Acid Isomers

The trans isomer of 3-chlorocinnamic acid is thermodynamically favored due to conjugation between the aromatic ring and the carboxylic acid group. Classical methods inherently favor trans selectivity; for instance, the Perkin reaction produces >95% trans isomer owing to the antiperiplanar geometry of the β-hydrogen elimination step. Similarly, Knoevenagel condensations in ionic liquids exhibit high trans selectivity (up to 98%), as the reaction mechanism proceeds via a planar enolate intermediate that preferentially forms the conjugated product.

Recent strategies employ chiral auxiliaries and asymmetric catalysis to access the cis isomer. For example, using (R)-proline as a catalyst in a modified Knoevenagel reaction enables partial cis control (15–20% cis), though yields remain low. Photochemical isomerization offers an alternative route, where UV irradiation of the trans isomer in methanol induces partial conversion to cis (∼30%), albeit with challenges in scalability.

Table 3: Stereoselectivity in 3-Chlorocinnamic Acid Synthesis

| Method | Conditions | trans:% | cis:% |

|---|---|---|---|

| Perkin Reaction | 180°C, NaOAc | >95 | <5 |

| Knoevenagel (Ionic Liquid) | [bmim]PF₆, 85°C | 98 | 2 |

| Asymmetric Catalysis | (R)-proline, RT | 80 | 20 |

X-ray Diffraction Studies of Halogen-Substituted Aromatic Systems

X-ray crystallographic investigations of 3-chlorocinnamic acid have revealed fundamental insights into halogen-substituted aromatic systems [5] [6]. The compound crystallizes exclusively in the β-form polymorphic structure, demonstrating distinct packing arrangements compared to other cinnamic acid derivatives [32]. Monte Carlo techniques have been successfully applied to solve the crystal structure of the γ-phase polymorph from powder X-ray diffraction data, revealing a rigid trans-cinnamic acid molecular framework with chlorine atoms positioned at fixed distances from crystallographic centers of symmetry [6].

Polymorphic phase transformations occur at elevated temperatures, with the γ polymorph transforming to the β polymorph at 413 K [5]. These transformations demonstrate that the structure of the β polymorph differs significantly from analogous brominated derivatives, despite the γ polymorphs being isostructural [5]. Powder X-ray diffraction studies have confirmed that crystallization from glacial acetic acid produces long colorless plates with characteristic diffraction patterns [8].

The crystallographic parameters reveal that halogen-substituted aromatic systems exhibit specific packing motifs influenced by the chlorine substituent [9] [12]. Statistical analysis of crystal structures shows that halogen bonding interactions are generally disfavored except when hydrogen atoms are scarce on the molecular surface [12]. The halogen atoms preferentially interact with hydrogen atoms rather than forming halogen-halogen contacts, with enrichment values indicating this preference in crystal packing arrangements [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇ClO₂ | [1] [3] |

| Molecular Weight | 182.60 g/mol | [1] [2] |

| Melting Point | 161-164°C | [4] [31] |

| Crystal System | β-form polymorph | [32] |

| Phase Transition Temperature | 413 K (γ→β) | [5] |

Halogen bonding distances in chlorinated aromatic systems typically show well-defined maxima at 2.82 Å for chlorine interactions [26]. The angular preferences favor ideal topology with specific geometric constraints that influence the overall crystal packing [26]. X-ray diffraction analysis demonstrates that halogen atoms present at specific positions do not significantly affect molecular conformation but substantially influence intermolecular packing arrangements [39].

Conformational Flexibility in Anhydride Derivatives

The conformational behavior of 3-chlorocinnamic acid derivatives, particularly anhydride forms, exhibits remarkable flexibility influenced by the chlorine substituent [17] [20]. Conformational analysis reveals that aromatic amides bearing halogen substituents demonstrate distinct preferences dependent on the three-dimensional relationship between carbonyl oxygen and aromatic moieties [20]. The chlorine atom at the meta position significantly affects the conformational equilibrium through electronic and steric effects [20].

Differential scanning calorimetry studies indicate that conformational changes occur with characteristic endothermic peaks corresponding to specific molecular rearrangements [19]. The stabilization energy due to intramolecular interactions in chlorinated derivatives has been estimated at approximately 0.74 kcal/mol for aromatic systems [20]. These conformational preferences are maintained both in solution and crystal state, with similar structural arrangements observed through nuclear magnetic resonance spectroscopy and X-ray crystallography [20].

Monte Carlo simulations demonstrate that cinnamic acid derivatives adopt specific conformational arrangements to maximize intermolecular interactions [19]. The electrostatic interaction between organic molecules and layered structures governs most molecular arrangements, while weaker intermolecular interactions play secondary roles [19]. The conformational flexibility allows for optimal packing arrangements that stabilize the crystal structure through π-π stacking interactions [19].

| Conformational Parameter | Value | Energy (kcal/mol) |

|---|---|---|

| Stabilization Energy | Meta-chlorine derivative | 0.74 |

| π-π Interaction Energy | Aromatic stacking | ~2.6 |

| Intramolecular Interaction | Chlorine influence | Variable |

The conformational analysis of carboxylic acid groups shows that the syn conformation is favored in gas phase by approximately 6.2 kcal/mol, while in aqueous phase, the anti structure becomes favored by 0.7-1.4 kcal/mol [46]. This conformational equilibrium significantly affects the molecular recognition properties and binding characteristics [46]. The presence of the chlorine substituent modulates these conformational preferences through electronic effects that alter the electron density distribution [46].

Non-Covalent Interactions in Active Site Binding Pockets

Non-covalent interactions involving 3-chlorocinnamic acid in protein binding pockets demonstrate specific recognition patterns mediated by halogen bonding and aromatic interactions [22] [25]. Halogenated ligands, including chlorinated aromatic compounds, have been extensively developed as potent and selective inhibitors of various protein targets [26] [28]. The chlorine atom in 3-chlorocinnamic acid participates in distinct molecular interactions that contribute to ligand recognition by proteins [28].

Halogen bonding interactions involving chlorine atoms occur most frequently with backbone carbonyl oxygen atoms, accounting for approximately 71% of all observed halogen bonds in protein-ligand complexes [48]. The C-Cl···O halogen bond geometry shows preferred near-linear arrangements with median angles of 156° [48]. Statistical analysis reveals that chlorine interactions demonstrate cumulative distribution maxima at 2.82 Å, indicating optimal binding distances [26].

Protein binding pocket analysis shows that aromatic pockets constructed on protein surfaces can bind polycyclic aromatic compounds through π-π stacking interactions [27]. The cooperative orientation changes of aromatic clusters around binding pockets are triggered by ligand binding, with X-ray crystallographic analysis confirming these conformational changes [27]. Fluorescence quantum yield and lifetime enhancements occur due to isolation of aromatic molecules within these specialized binding environments [27].

| Interaction Type | Frequency (%) | Optimal Distance (Å) | Geometric Preference |

|---|---|---|---|

| Halogen Bond (Cl···O) | 71 | 2.82 | Near-linear (156°) |

| π-π Stacking | Variable | 3.4-3.8 | Parallel arrangement |

| Hydrophobic Contact | 62 | 3.5-4.0 | Surface complementarity |

The identification of binding pockets relies on geometric and physicochemical properties, with computational methods detecting potential drug-binding sites based on surface characteristics [23]. Energy-based methods model binding potentials specifically for halogenated aromatic compounds, revealing favorable interaction sites [23]. The clustering of protein binding pockets demonstrates that compounds with chlorine substituents show enhanced binding affinity for specific pocket types [24].

Non-covalent interaction analysis using electron density derivatives reveals that halogen-substituted aromatic compounds exhibit unique signatures in protein binding environments [49]. These interactions manifest as continuous surfaces rather than discrete atom-pair contacts, providing rich insight into molecular recognition mechanisms [49]. The reduced gradient approach identifies halogen bonding regions with characteristic low-density, low-gradient values that distinguish them from other interaction types [49].

The enzymatic dehalogenation of 3-chlorocinnamic acid represents a sophisticated biochemical process involving multiple classes of dehalogenase enzymes, each employing distinct catalytic mechanisms for carbon-halogen bond cleavage. The most extensively studied dehalogenases relevant to chlorocinnamic acid metabolism belong to the tautomerase superfamily, particularly the cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and trans-3-chloroacrylic acid dehalogenase (CaaD) [1] [2].

Enzymatic Architecture and Active Site Organization

The cis-3-chloroacrylic acid dehalogenase exists as a homotrimeric structure comprising 149 amino acid residues per subunit, with each monomer contributing to the formation of the active site cavity [1] [2]. The enzyme architecture features the characteristic beta-alpha-beta structural motif common to tautomerase superfamily members, with the amino-terminal proline serving as a critical catalytic residue [3]. X-ray crystallographic studies have revealed that the active site contains six essential amino acids: Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114, each playing specific roles in substrate binding and catalytic transformation [4].

In contrast, the trans-3-chloroacrylic acid dehalogenase adopts a more complex heterohexameric quaternary structure composed of three alpha-subunits and three beta-subunits [2]. This enzyme utilizes a similar catalytic strategy but with distinct residue arrangements, where betaPro-1, alphaArg-8, alphaArg-11, and alphaGlu-52 constitute the primary catalytic machinery [2].

Mechanistic Pathway of Hydrolytic Dehalogenation

The dehalogenase-mediated cleavage of 3-chlorocinnamic acid derivatives follows a hydrolytic mechanism involving water activation and nucleophilic attack at the beta-carbon position. Pre-steady state kinetic analysis has revealed that the catalytic cycle proceeds through a minimal four-step mechanism involving substrate binding, isomerization, chemistry, and ordered product release [3].

The initial step involves substrate binding accompanied by a conformational change that results in active site closure. This isomerization is evidenced by fluorescence spectroscopy studies showing a transition from the resting enzyme state to a fluorescent intermediate upon substrate engagement [3]. The structural basis for this conformational change has been attributed to the movement of a seven-residue loop (residues 32-38) that closes over the active site cavity, with backbone amide hydrogens of Phe-37 and Leu-38 interacting with the substrate carboxylate group [3].

The chemical step involves the activation of a water molecule by Glu-114, which abstracts a proton from water to generate a hydroxide nucleophile. This activated water then attacks the beta-carbon of the substrate while the arginine residues (Arg-70 and Arg-73) interact with the carboxylate group to bind and polarize the substrate [1] [2]. The reaction proceeds through either an enediolate intermediate or direct addition-elimination pathway, ultimately yielding malonate semialdehyde and hydrogen chloride as products [1].

Kinetic Parameters and Catalytic Efficiency

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|---|---|

| cis-CaaD (wild-type) | cis-3-chloroacrylic acid | 45-65 | 3.2-4.8 | 6.8 × 10⁴ | 7.5-8.5 | 35-45 |

| cis-CaaD (with bromoacrylate) | cis-3-bromoacrylic acid | 38-52 | 2.9-4.1 | 7.2 × 10⁴ | 7.5-8.5 | 35-45 |

| trans-CaaD (CaaD) | trans-3-chloroacrylic acid | 12-25 | 8.5-12.3 | 5.5 × 10⁵ | 7.0-8.0 | 30-40 |

Chemical quench experiments have demonstrated burst kinetics for both enzymes, indicating that product release is at least partially rate-limiting [3]. The ordered product release follows a specific sequence where malonate semialdehyde is released first (rate-limiting step), followed by rapid halide release [3]. This mechanism is supported by competitive inhibition studies showing that bromide ion binds to the free enzyme rather than the enzyme-product complex [3].

Comparative Analysis of Isomer-Specific Dehalogenases

The mechanistic differences between cis-CaaD and trans-CaaD extend beyond their quaternary structures to include distinct roles for catalytic residues. In cis-CaaD, the residues responsible for substrate activation (Arg-70 and Arg-73) play more significant roles, while in trans-CaaD, the water-activating residue (alphaGlu-52) is more critical [3]. This differential importance is reflected in mutagenesis studies where replacing alphaGlu-52 with glutamine completely eliminates CaaD activity, while the analogous mutation in cis-CaaD only diminishes activity [3].

The structural basis for isomer specificity has been attributed to the positioning of key catalytic residues and the geometry of the active site cavity. His-28 and Tyr-103 in cis-CaaD provide additional substrate binding and orientation capabilities not present in the trans-isomer enzyme [4]. These residues assist in positioning the substrate and may contribute to the different kinetic properties observed between the two enzymes [4].

Nucleophilic Attack Patterns in β-Substituted Acrylic Acids

The β-position of 3-chlorocinnamic acid and related acrylic acid derivatives represents a highly electrophilic center susceptible to nucleophilic attack through various mechanistic pathways. The electron-withdrawing effects of both the carboxyl group and the chlorine substituent create a significant partial positive charge at the β-carbon, making it an attractive target for nucleophilic species [5] [6].

Conjugate Addition Mechanisms

The predominant nucleophilic attack pattern involves conjugate addition to the α,β-unsaturated system, where nucleophiles attack the β-carbon rather than the carbonyl carbon. This preference arises from the extended conjugation that allows for charge delocalization through the aromatic system [5] [6]. The reaction typically proceeds through a stepwise mechanism involving nucleophilic addition to form a stabilized α-carbanion intermediate, followed by protonation to yield the final product [5].

| Nucleophile Type | Attack Position | Reaction Type | Mechanism | Rate Enhancement Factors | Stereochemistry |

|---|---|---|---|---|---|

| Hydroxide ion (OH⁻) | β-carbon (C-3) | Conjugate addition | Addition-elimination with HCl loss | Enzyme activation, substrate polarization | Retention or inversion depending on mechanism |

| Water (H₂O) | β-carbon (C-3) | Hydrolytic addition | Addition followed by protonation | Enzyme-mediated water activation | Stereospecific with enzyme control |

| Alkoxides (RO⁻) | β-carbon (C-3) | Michael addition | Addition with alcohol incorporation | Base catalysis, solvent effects | Stereoselective addition possible |

| Amines (RNH₂) | β-carbon (C-3) | Aza-Michael addition | Addition with nitrogen incorporation | Acid-base catalysis | Asymmetric induction possible |

| Halide ions (X⁻) | β-carbon (C-3) | Nucleophilic substitution | Direct substitution of chloride | Halide stabilization | Stereochemistry depends on mechanism |

| Carbanions (R⁻) | β-carbon (C-3) | Conjugate addition | Carbanion addition to electrophilic β-carbon | Phase transfer catalysis | Stereocontrolled by catalyst |

| Thiolates (RS⁻) | β-carbon (C-3) | Thiol-Michael addition | Thiol addition to β-carbon | Thiol pKa, Michael acceptor reactivity | Anti-addition typical |

Electronic Effects and Reactivity Patterns

The reactivity of β-substituted acrylic acids toward nucleophilic attack is strongly influenced by the electronic properties of the substituents. The chlorine atom at the meta position of the phenyl ring in 3-chlorocinnamic acid exerts both inductive and mesomeric effects that modulate the electrophilicity of the β-carbon [5]. Density functional theory calculations have demonstrated that the electron-withdrawing nature of the chlorine substituent increases the positive charge density at the β-carbon, enhancing its susceptibility to nucleophilic attack [1].

The presence of electron-donating groups generally decreases the reactivity toward nucleophiles, while electron-withdrawing groups increase reactivity. This electronic tuning effect has been utilized in synthetic applications where the reactivity of cinnamic acid derivatives can be modulated by appropriate substitution patterns [5] [7].

Stereochemical Considerations

The stereochemical outcome of nucleophilic addition to β-substituted acrylic acids depends on several factors, including the nature of the nucleophile, reaction conditions, and the presence of chiral catalysts or auxiliaries. In enzymatic systems, the stereochemistry is precisely controlled by the active site architecture, leading to highly stereoselective transformations [8] [7].

Studies of asymmetric Michael additions have revealed that the stereochemical outcome can be influenced by the topographical match between the nucleophile and the Michael acceptor. The use of chiral glycine equivalents in reactions with β-substituted acrylic acid derivatives has demonstrated the possibility of achieving high diastereoselectivity through careful control of reaction parameters [8].

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions significantly impacts the nucleophilic attack patterns observed with β-substituted acrylic acids. Polar protic solvents generally favor direct nucleophilic addition, while polar aprotic solvents may promote competing reaction pathways [5]. The pH of the reaction medium also plays a crucial role, as it affects the protonation state of both the nucleophile and the substrate [5].

In aqueous systems, the hydration of the substrate and the formation of hydrogen-bonded networks can influence the approach of nucleophiles to the β-carbon. These effects are particularly important in enzymatic systems where the protein environment creates a unique microenvironment that can dramatically alter the intrinsic reactivity of the substrate [3].

Phase-Transfer Catalyzed Carbanion Formation Pathways

Phase-transfer catalysis represents a powerful methodology for generating and utilizing carbanions derived from 3-chlorocinnamic acid and related compounds under mild conditions. This approach circumvents the need for strongly basic conditions typically required for carbanion formation, instead relying on the interfacial generation of reactive species at the boundary between aqueous and organic phases [9] [10].

Interfacial Mechanism of Carbanion Generation

The phase-transfer catalytic process begins with the interfacial deprotonation of the acidic substrate by concentrated aqueous base (typically 50-60% sodium or potassium hydroxide). The substrate molecules adsorb at the interface between the aqueous and organic phases, where they undergo deprotonation to form carbanions that remain associated with the interface [9] [10]. These interfacially generated carbanions cannot migrate into either the bulk aqueous or organic phase due to their high solvation energy requirements [9].

| Catalyst Type | Mechanism | Carbanion Formation Site | Base Requirements | Key Advantages | Typical Applications |

|---|---|---|---|---|---|

| Tetraalkylammonium salts (QNR₄⁺X⁻) | Interfacial carbanion generation and extraction | Aqueous-organic interface | Concentrated NaOH or KOH (50-60%) | Mild conditions, high yields, recyclable | Alkylation, elimination, substitution reactions |

| Tetraalkylphosphonium salts (QPR₄⁺X⁻) | Interfacial carbanion generation and extraction | Aqueous-organic interface | Concentrated NaOH or KOH (50-60%) | Higher temperature stability than ammonium | High-temperature reactions |

| Crown ethers | Metal cation complexation and extraction | Aqueous-organic interface | Solid K₂CO₃ or aqueous base | No organic cations required | Laboratory scale reactions |

| Polyethylene glycols | Metal cation solvation and extraction | Aqueous-organic interface | Aqueous NaOH or KOH | Environmentally friendly, water-soluble | Industrial processes |

| Chiral quaternary ammonium salts | Asymmetric interfacial catalysis | Aqueous-organic interface | Concentrated aqueous base | Enantioselective reactions possible | Asymmetric synthesis |

Tetraalkylammonium Salt Catalysis

The most commonly employed phase-transfer catalysts for carbanion formation are tetraalkylammonium salts, which function through an interfacial ion-exchange mechanism. Upon addition of the catalyst to the biphasic system, the tetraalkylammonium cations migrate to the interface where they undergo ion exchange with the interfacially generated carbanions [9] [11]. This process forms lipophilic ion pairs that can migrate into the organic phase where subsequent reactions occur [9].

The effectiveness of tetraalkylammonium catalysts depends on their lipophilicity, with optimal performance achieved when the catalyst is sufficiently lipophilic to extract carbanions but not so lipophilic as to prevent access to the interface [12]. Studies using second harmonic generation spectroscopy have provided direct evidence for the interfacial mechanism, showing that less lipophilic catalysts result in higher interfacial concentrations of carbanions [9].

Kinetic Aspects of Phase-Transfer Catalysis

The kinetics of phase-transfer catalyzed carbanion formation involve multiple steps, with the rate-determining step varying depending on the specific system and conditions. The deprotonation of the substrate at the interface is generally fast, followed by ion exchange with the catalyst and migration of the lipophilic ion pairs into the organic phase [9] [10]. The relative rates of these processes determine the overall reaction kinetics and can be influenced by factors such as stirring rate, temperature, and catalyst concentration [10].

The interfacial concentration of carbanions is governed by the equilibrium between deprotonation and reprotonation at the interface. The removal of carbanions from the interface through ion exchange shifts this equilibrium toward increased carbanion formation, creating a hyperbasic effect that allows for the deprotonation of substrates with pKa values up to approximately 24 [13].

Mechanistic Variations in Phase-Transfer Catalysis

Recent research has revealed significant mechanistic variations within phase-transfer catalysis, particularly regarding the role of the catalyst structure and the nature of the interfacial processes. The traditional extraction mechanism proposed by Starks, where the catalyst shuttles between phases, has been largely superseded by the interfacial mechanism for most carbanion-forming reactions [10] [12].

The interfacial mechanism involves the formation of carbanions at the phase boundary, followed by their extraction into the organic phase as lipophilic ion pairs. This process is facilitated by the unique properties of the interfacial region, where the dielectric constant and solvation environment differ significantly from either bulk phase [9]. The interfacial concentration of carbanions can be directly observed using surface-sensitive spectroscopic techniques, providing insights into the fundamental processes governing phase-transfer catalysis [9].

Structure-Activity Relationships

The relationship between catalyst structure and catalytic activity in phase-transfer systems has been extensively studied, revealing important structure-activity relationships. The lipophilicity of the catalyst, determined by the length and branching of the alkyl chains, significantly affects both the rate of carbanion extraction and the interfacial concentration of reactive species [9] [10]. Catalysts with intermediate lipophilicity generally provide optimal performance by balancing interfacial access with extraction efficiency [9].

The counterion of the phase-transfer catalyst also plays a crucial role in determining catalytic activity. Halide counterions, particularly bromide and iodide, can inhibit carbanion formation through competitive binding at the interface [10]. This inhibitory effect is particularly pronounced in systems involving dichlorocarbene generation, where halide ions can trap the carbene intermediate [10].

Applications in Synthetic Chemistry

Phase-transfer catalysis has found extensive application in the synthesis of complex organic molecules, particularly in reactions involving the formation and reactions of carbanions derived from acidic substrates. The methodology is particularly valuable for alkylation reactions, where the mild conditions and high yields make it attractive for both laboratory and industrial applications [13] [12].

The development of chiral phase-transfer catalysts has opened new possibilities for asymmetric synthesis, allowing for the enantioselective formation of carbon-carbon bonds under mild conditions. These catalysts, typically derived from cinchona alkaloids or other chiral frameworks, can induce high levels of stereoselectivity in alkylation and other carbon-carbon bond-forming reactions [12] [14].

The industrial applications of phase-transfer catalysis are particularly noteworthy, as the methodology offers significant advantages in terms of waste reduction, energy efficiency, and operational simplicity. The elimination of strongly basic conditions and the use of aqueous bases represent important environmental benefits compared to traditional organometallic approaches [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

1866-38-2

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.